2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Description
Scientific Research Applications
Toxicological Evaluation
A related compound, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide (S2227), underwent a toxicological evaluation to assess its safety for use in food and beverage applications. The compound was not found to be mutagenic or clastogenic in vitro and did not induce micronuclei in vivo, indicating its safety at the tested levels. A no-observed-adverse-effect-level (NOAEL) was established, suggesting its potential for safe consumption within specified limits D. Karanewsky, A. Arthur, Hanghui Liu, Bert Chi, S. Markison, 2015.
Coordination Complexes and Antioxidant Activity
Research involving pyrazole-acetamide derivatives, including coordination complexes with Co(II) and Cu(II), highlighted the effect of hydrogen bonding on self-assembly processes. These studies also examined their antioxidant activities, indicating that such compounds could serve as significant antioxidants due to their structural features K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. El Abbes Faouzi, N. N. Adarsh, Y. Garcia, 2019.
Chemoselective Acetylation
The compound N-(2-Hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, was studied for its chemoselective monoacetylation. This research provides insight into optimizing the production of pharmaceutical intermediates, demonstrating the broader applications of acetamide derivatives in drug synthesis Deepali B Magadum, G. Yadav, 2018.
Flavouring Group Evaluation
Another compound of interest, 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, was assessed for its implications on human health as a flavouring substance. The evaluation included dietary exposure and toxicological studies, concluding no safety concern at the estimated level of dietary exposure, highlighting the compound's potential as a safe flavoring agent M. Younes, G. Aquilina, L. Castle, et al., 2018.
properties
IUPAC Name |
2-phenoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(11-24-15-9-5-2-6-10-15)20-19-16-12-25-13-17(16)21-22(19)14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZWRBLHWNDHHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide |
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